4-(1H-pyrazol-1-yl)benzaldehyde
Overview
Description
4-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O It consists of a benzaldehyde moiety substituted with a pyrazole ring at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(1H-pyrazol-1-yl)benzaldehyde involves the reaction of 4-bromobenzaldehyde with pyrazole in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the pyrazole ring displaces the bromine atom on the benzaldehyde ring.
Another synthetic route involves the palladium-catalyzed coupling of 4-bromobenzaldehyde with pyrazole under mild conditions. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 4-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various halogenated or nitro-substituted derivatives of this compound.
Scientific Research Applications
4-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, forming hydrogen bonds or hydrophobic interactions, thereby affecting the enzyme’s activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-imidazol-1-yl)benzaldehyde
- 4-(1H-tetrazol-1-yl)benzaldehyde
- 4-(1H-pyrrol-1-yl)benzaldehyde
- 4-(1H-piperidin-1-yl)benzaldehyde
Uniqueness
4-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities or material properties. The pyrazole ring can participate in various interactions, such as hydrogen bonding and π-π stacking, which are important in drug design and material science.
Properties
IUPAC Name |
4-pyrazol-1-ylbenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGRDLZPSDHBIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380113 | |
Record name | 4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808638 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99662-34-7 | |
Record name | 4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Pyrazol-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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